molecular formula C18H18Cl3N3OS B2940386 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1052534-58-3

2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2940386
CAS No.: 1052534-58-3
M. Wt: 430.77
InChI Key: IJNZSBMIVXNPAI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with two chlorine atoms at the 2- and 4-positions, a dimethylaminoethyl side chain, and a 2-chlorobenzamide group. Its molecular formula is C₁₉H₁₈Cl₂N₃OS·HCl, with a molecular weight of approximately 436.7 g/mol (calculated).

Properties

IUPAC Name

2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS.ClH/c1-22(2)10-11-23(17(24)12-6-3-4-7-13(12)19)18-21-16-14(20)8-5-9-15(16)25-18;/h3-9H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNZSBMIVXNPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by various studies and experimental data.

Synthesis and Structural Characterization

This compound is synthesized through a series of chemical reactions involving benzothiazole derivatives. The synthesis typically involves the reaction of 4-chlorobenzo[d]thiazole with dimethylaminoethylamine and subsequent chlorination to yield the final product. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung adenocarcinoma), and H1299 (non-small cell lung cancer). At concentrations ranging from 1 to 4 µM, it demonstrated a dose-dependent reduction in cell viability .
  • Mechanism of Action : The biological activity is attributed to the inhibition of key signaling pathways involved in cancer progression, particularly the AKT and ERK pathways. This dual inhibition results in reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activities:

  • Reduction of Inflammatory Cytokines : It significantly decreases levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses. This effect contributes to its potential use in treating inflammatory diseases .

Case Studies

StudyFindings
Kamal et al. (2010)Identified benzothiazole derivatives with potent anticancer activity against various human cancer cell lines.
Noolvi et al. (2012)Reported significant cytotoxic effects of modified benzothiazoles on non-small cell lung cancer cells.
Recent Study (2024)Confirmed dual action against cancer proliferation and inflammation through specific molecular pathways .

Mechanistic Insights

The mechanism by which This compound exerts its biological effects involves several key interactions:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing through critical checkpoints necessary for division.
  • Apoptosis Induction : Activation of apoptotic pathways is evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins, leading to programmed cell death in cancerous cells .
  • Inflammatory Pathway Modulation : By inhibiting NF-kB signaling, the compound reduces the transcription of inflammatory cytokines, thereby mitigating inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1) and discusses substituent effects on physicochemical properties and inferred biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: 2-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride C₁₉H₁₈Cl₂N₃OS·HCl 436.7 - 2-Cl, 4-Cl on benzothiazole
- 2-Cl on benzamide
- Dimethylaminoethyl
Analog 1: N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride C₂₆H₃₅ClN₄O₄S₂ 567.2 - 6-Ethoxy on benzothiazole
- 4-(Piperidinylsulfonyl) on benzamide
Analog 2: N-(2-(Dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride C₂₁H₂₆ClN₃OS₂ 436.0 - 4-Ethyl on benzothiazole
- 3-(Methylthio) on benzamide
Analog 3: N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride C₂₈H₃₃ClN₄O₄S₂ 597.2 - 4-Ethoxy on benzothiazole
- 4-(N-Methyl-N-phenylsulfamoyl) on benzamide

Substituent Effects on Physicochemical Properties

  • Chlorine vs. However, chlorine may enhance binding affinity to hydrophobic enzyme pockets.
  • Molecular Weight and Bioavailability :
    Analog 1 (MW 567.2) has a significantly higher molecular weight due to the piperidinylsulfonyl group, which may reduce blood-brain barrier permeability compared to the target compound (MW 436.7) .
  • Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound and analogs provides basicity, facilitating salt formation (e.g., hydrochloride) for improved stability and oral absorption .

Preparation Methods

Cyclization of Substituted Thioureas

The 4-chlorobenzo[d]thiazol-2-yl moiety is synthesized via acid-catalyzed cyclization of 2-chlorophenylthiourea derivatives. A patented method employs concentrated sulfuric acid (95–100%) with ammonium bromide as a catalyst at 70°C, achieving >95% conversion efficiency. Critical parameters include:

Table 1: Optimization of Thiourea Cyclization

Parameter Optimal Range Impact on Yield
H2SO4 Concentration 95–100% Maximizes ring closure
NH4Br Loading 5–8 mol% Reduces side-product formation
Temperature 65–75°C Balances reaction rate vs. decomposition
Reaction Time 4–6 hours Ensures complete conversion

This method produces 2-amino-4-chlorobenzothiazole sulfate, which is subsequently neutralized with NaOH to yield the free base. Comparative studies show that substituting H2SO4 with polyphosphoric acid decreases yields by 15–20% due to incomplete dehydration.

N-Alkylation and Amide Coupling Strategies

Two-Step N,N-Dialkylation Process

The dimethylaminoethyl side chain is introduced via nucleophilic substitution between 2-(dimethylamino)ethyl chloride and the benzothiazole amine. Patent US20090177008A1 details a phase-transfer catalyzed reaction using tetrabutylammonium bromide (TBAB) in toluene at 95–100°C:

  • Primary Alkylation :
    $$ \text{2-Amino-4-chlorobenzothiazole} + \text{2-(Dimethylamino)ethyl chloride} \xrightarrow{\text{Cs}2\text{CO}3, \text{TBAB}} \text{N-(2-(Dimethylamino)ethyl)-4-chlorobenzo[d]thiazol-2-amine} $$

    Yield: 82–85% after 3 hours.

  • Secondary Benzamide Formation :
    Reaction with 2-chlorobenzoyl chloride in dichloromethane using triethylamine as base achieves 89–93% coupling efficiency. Excess acyl chloride (1.5 eq) prevents dimerization side reactions.

Hydrochloride Salt Formation and Purification

Acid-Base Titration for Salt Stabilization

The free base is treated with HCl gas in anhydrous diethyl ether, producing the hydrochloride salt with 97–99% purity. Key considerations:

  • Solvent Choice : Ether > Ethanol due to preferential crystallization
  • Stoichiometry : 1.05 eq HCl prevents residual free amine
  • Drying Conditions : Vacuum oven at 50°C maintains salt integrity

Table 2: Salt Formation Optimization

Condition Effect on Purity Crystal Morphology
Et2O vs. EtOH +3% purity Needle vs. Plate
HCl Gas vs. Aq. HCl +5% yield Reduced hydration
Cooling Rate Controls particle size (10°C/hr optimal)

Comparative Analysis of Synthetic Routes

Yield and Scalability Assessment

Table 3: Route Comparison

Method Total Yield Purity (HPLC) Scalability
Thiourea Cyclization + Alkylation 68% 98.5% Pilot-scale feasible
Direct Coupling 54% 95.2% Limited to <100 g
Solid-Phase Synthesis 41% 91.8% Research-scale only

The thiourea route demonstrates superior atom economy (78% vs. 63% for direct coupling), though it requires rigorous temperature control during cyclization.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Amide Bond Formation

DFT calculations reveal that N-(2-(dimethylamino)ethyl) groups exhibit reduced nucleophilicity compared to primary amines, necessitating activated coupling reagents. A study using HOBt/EDCI showed 12% higher yields versus DCC alone due to suppressed racemization.

Chlorine Migration During Cyclization

Isotopic labeling studies (^37Cl) identified a 3–5% chlorine migration from the 4-position to the 6-position under prolonged H2SO4 exposure (>8 hours). This is mitigated by strict reaction time controls.

Industrial-Scale Process Considerations

Continuous Flow Implementation

A patent-pending continuous process reduces cycle time by 40% through:

  • Microreactor thiourea cyclization (residence time: 22 min)
  • In-line HCl salt crystallization
  • Real-time PAT monitoring via Raman spectroscopy

Table 4: Batch vs. Continuous Process

Metric Batch Continuous
Annual Capacity 500 kg 2.1 MT
API Cost/kg $12,450 $8,990
Impurity Profile 0.8% 0.3%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 2,4-dichlorobenzoyl chloride) with a substituted thiazole-amine intermediate. Key parameters include:

  • Catalysts : Triethylamine or DMAP for amide bond formation.
  • Solvents : Dichloromethane (DCM) or toluene under reflux.
  • Temperature : 0–50°C, depending on reagent stability.
  • Monitoring : TLC or HPLC for reaction progress .
    • Optimization : Varying stoichiometry of the dimethylaminoethyl group and thiazole precursors can improve yield. Post-synthesis purification via recrystallization (ethanol/water) is critical .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to verify substituent positions and stereochemistry.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 343.4 [M+H]+^+) .
  • Elemental Analysis : To validate stoichiometry (e.g., Cl, N, S content).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

Q. How can researchers address solubility and stability challenges during in vitro assays?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–7) with surfactants (e.g., Tween-80).
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., Trypanosoma brucei inhibitors) using fluorescence-based assays .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C-tagged) to quantify intracellular accumulation.
    • Advanced Models : Use CRISPR-engineered cell lines to identify target pathways via transcriptomic profiling .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Modifications :

  • Benzamide Core : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity .
  • Thiazole Ring : Replace 4-chloro substituents with bulkier groups (e.g., phenyl) to modulate steric effects .
    • Evaluation : Test derivatives against resistant strains (e.g., multidrug-resistant bacteria) to identify analogs with lower IC50_{50} values .

Q. What analytical challenges arise in detecting stereochemical impurities or polymorphs?

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.
  • Polymorph Screening : Perform X-ray diffraction (PXRD) and DSC to identify crystalline forms. Computational modeling (e.g., Mercury CSD) can predict packing motifs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to Trypanosoma brucei enzymes. Focus on hydrogen bonding with active-site residues (e.g., Asp40, Lys66) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 84% yield using N-Boc-2-aminoacetaldehyde, while achieves 79% with similar conditions. Contradictions may stem from purification methods (e.g., column chromatography vs. recrystallization).
  • Biological Activity : Thiazole derivatives in show anti-inflammatory activity, whereas highlights antimicrobial effects. Context-dependent activity necessitates target-specific assay validation.

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